(R)-7-Methyl-6-azaspiro[3.4]octane

asymmetric synthesis enantioselective reduction optical resolution

For medicinal chemistry programs, sourcing chiral spirocyclic amines with reliable stereochemical integrity is a recurrent bottleneck. (R)-7-Methyl-6-azaspiro[3.4]octane solves this by providing a conformationally rigid 6-azaspiro[3.4]octane core with a defined (R)-methyl configuration. - Enables SAR exploration of stereochemically demanding targets (e.g., M4 muscarinic receptors) where racemic or (S)-enantiomer substitution fails. - High Fsp³ scaffold improves aqueous solubility and metabolic stability versus flat aromatic or flexible alternatives. - Supplied with full analytical documentation to confirm chiral purity and identity.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B15313583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Methyl-6-azaspiro[3.4]octane
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC1CC2(CCC2)CN1
InChIInChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyLXZYDFHXZDFHAN-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-7-Methyl-6-azaspiro[3.4]octane: Procurement Profile & Scaffold Classification


(R)-7-Methyl-6-azaspiro[3.4]octane (CAS 2382365-66-2, C8H15N, MW 125.21) is a chiral spirocyclic amine building block consisting of an azetidine ring fused to a pyrrolidine ring via a shared spiro carbon, with a methyl substituent at the 7-position in the (R) configuration [1]. The 6-azaspiro[3.4]octane scaffold provides a rigid three-dimensional framework with a high fraction of sp³-hybridized carbons (Fsp³), which has been associated with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to flat aromatic systems [2]. This compound serves as a versatile intermediate in medicinal chemistry for constructing bioactive molecules requiring defined stereochemistry and conformational restriction [3].

1 Chiral spirocyclic amine scaffold with defined (R) configuration for stereochemically demanding drug discovery
2 High sp³ fraction (Fsp³) associated with higher solubility and lower clearance trends (class-level context)
3 Methyl substituent at 7-position modifies steric environment and lipophilicity for SAR exploration

(R)-7-Methyl-6-azaspiro[3.4]octane: Critical Differentiation Factors


Simple substitution of (R)-7-methyl-6-azaspiro[3.4]octane with its racemate (7-methyl-6-azaspiro[3.4]octane, CAS 1803586-35-7), its enantiomer (S)-7-methyl-6-azaspiro[3.4]octane (CAS 2416217-68-8), or the des-methyl analog 6-azaspiro[3.4]octane (CAS 765-64-0) will predictably alter key molecular properties that govern target engagement and downstream biological outcomes. The spirocyclic core enforces a rigid three-dimensional geometry with orthogonal exit vectors that cannot be recapitulated by flexible or planar alternatives [1]. Furthermore, the methyl substituent at the 7-position modifies both the steric environment around the amine nitrogen and the lipophilicity of the scaffold relative to the unsubstituted core [2]. In chiral drug discovery programs—particularly those targeting stereochemically demanding binding pockets such as muscarinic acetylcholine receptors—the (R) configuration at the 7-position is non-negotiable; substitution with the (S)-enantiomer or racemic mixture will yield different binding affinities, selectivity profiles, and potentially divergent in vivo pharmacology [3].

Target (R)-7-methyl-6-azaspiro[3.4]octane
Racemate (CAS 1803586-35-7) Loss of stereochemical definition; binding affinity and selectivity profiles may shift unpredictably in chiral environments.
Target (R)-7-methyl-6-azaspiro[3.4]octane
(S)-enantiomer (CAS 2416217-68-8) May produce different binding affinities and selectivity; in vivo pharmacology endpoints may diverge from (R) enantiomer.
Target (R)-7-methyl-6-azaspiro[3.4]octane
Des-methyl analog (6-azaspiro[3.4]octane) Absence of methyl group alters lipophilicity and steric shielding around amine; SAR interpretation may shift significantly.

(R)-7-Methyl-6-azaspiro[3.4]octane: Quantifiable Differentiation Evidence


Enantiomeric Purity: Optical Resolution & Biocatalysis

For chiral azaspiro[3.4]octane derivatives, synthetic methods have been established that achieve enantiomeric excess (ee) greater than 96%. Two complementary approaches have been validated: optical resolution of racemic 8-amino-6-benzyl-6-azaspiro[3.4]octane, and enantioselective microbial reduction of the corresponding 5,8-dioxo precursor [1]. While these data are reported for the closely related 8-amino-6-benzyl derivative rather than the target 7-methyl compound, they establish a class-level benchmark for the achievable stereochemical purity of chiral 6-azaspiro[3.4]octane scaffolds when procured from vendors employing validated asymmetric synthesis methodologies [2].

Enantiomeric purity
Class-level inference
≥96% ee (class-level benchmark for analogous chiral 6-azaspiro[3.4]octane intermediates)
Stereochemical fidelity benchmark for vendor-supplied (R)-7-methyl material
Data from optical resolution and biocatalytic reduction of related 8-amino derivative
asymmetric synthesis enantioselective reduction optical resolution chiral building block

Solubility & logD: Spirocyclic vs Parent Heterocycles

Carreira et al. systematically compared spirocyclic amino heterocycles with their parent piperidine, pyrrolidine, and morpholine counterparts. Across multiple matched pairs, the spirocyclic compounds exhibited higher aqueous solubility and lower logD values than the corresponding parent compounds [1]. The observed reduction in lipophilicity was attributed to the conformational constraint imposed by the spirocyclic framework, which disrupts crystal packing and alters solvation [2]. These findings are class-level inferences for the 6-azaspiro[3.4]octane scaffold: the target (R)-7-methyl-6-azaspiro[3.4]octane is expected to exhibit similar favorable physicochemical properties relative to simple alicyclic amines.

Solubility & logD trend
Class-level inference
Higher aqueous solubility and lower logD vs parent piperidine/pyrrolidine (directional trend)
Supports selection when reduced lipophilicity is desirable in lead optimization
Based on matched molecular pair studies of spirocyclic amines; specific values not reported for target compound
physicochemical properties solubility enhancement logD reduction spirocycle scaffold

Conformational Restriction: Reduced Entropy Penalty

The introduction of a spirocyclic ring system rigidifies ligand conformation relative to flexible acyclic or monocyclic counterparts. Zheng et al. established that cyclic analogs suffer a reduced conformational entropy penalty upon binding to a protein target, and that spiro-ring fusion imposes additional conformational restriction beyond simple ring fusion [1]. The 6-azaspiro[3.4]octane scaffold, with its sp³-rich bicyclic architecture, provides fixed exit vectors for substituents in three-dimensional space, enabling precise orientation of functional groups within a binding pocket [2].

Conformational restriction
Class-level inference
Rigid spirocyclic core enforces fixed 3D exit vectors; reduces conformational entropy penalty upon binding
May support improved binding affinity and target selectivity vs flexible amines
Qualitative advantage derived from spiro-ring fusion analysis (Zheng et al.)
conformational restriction entropy penalty protein-ligand binding spiro scaffold

Metabolic Stability: Lower Intrinsic Clearance

In comparative metabolic stability studies, spirocyclic analogs of morpholine, piperidine, and piperazine demonstrated significantly lower intrinsic clearance in human liver microsomes than their parent heterocyclic counterparts [1]. Notably, the spirocyclic surrogate of ciprofloxacin showed no detectable metabolism in human microsomes, whereas the parent drug (containing a piperazine moiety) exhibited measurable metabolic turnover [2]. These findings represent class-level evidence for the metabolic stability advantage of spirocyclic amines including the 6-azaspiro[3.4]octane scaffold.

Metabolic stability
Class-level inference
Lower intrinsic clearance in human liver microsomes vs parent morpholine/piperidine/piperazine
Reported metabolic stability advantage for spirocyclic amine class
Ciprofloxacin spiro-analog showed no detectable metabolism in microsomal assay
metabolic stability intrinsic clearance human liver microsomes spirocycle

Intellectual Property: Novel Chemical Space & Patentability

Spirocyclic scaffolds provide access to novel chemical space with a high fraction of sp³-hybridized carbons (Fsp³), which is increasingly recognized as a strategic advantage for intellectual property generation [1]. Zheng et al. explicitly note that spiro-containing systems 'introduce structural novelty for patentability' while also offering improved three-dimensionality over flat aromatic compounds [2]. The 6-azaspiro[3.4]octane core appears in patent literature for diverse therapeutic applications including quinolone antibacterials (DV-7751, EP 0550025 A1) [3], soluble epoxide hydrolase inhibitors [4], and muscarinic M4 receptor agonists [5].

IP & chemical space
Supporting evidence
6-azaspiro[3.4]octane core appears in quinolone antibacterial, sEH inhibitor, and muscarinic M4 agonist patent families
Enables access to novel spirocyclic chemical space with patent precedent across therapeutic areas
Qualitative IP differentiation based on high Fsp³ scaffold
intellectual property patent space novel chemical space Fsp³

(R)-7-Methyl-6-azaspiro[3.4]octane: Key Application Scenarios


Muscarinic Receptor Agonist Programs

Programs targeting M4 muscarinic acetylcholine receptors require chiral spirocyclic diamine building blocks with defined (R) or (S) stereochemistry to achieve target selectivity [1]. The 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane spirocycles have been identified as M4 agonist scaffolds, and biocatalytic asymmetric synthesis using transaminases has been developed to access these chiral intermediates [2]. (R)-7-methyl-6-azaspiro[3.4]octane provides the requisite spirocyclic core with established stereochemistry for programs pursuing selective M4 agonism as an antipsychotic strategy.

Quinolone Antibacterial Development

The 6-azaspiro[3.4]octane scaffold is a validated pharmacophore for quinolone carboxylic acid antibacterial agents. DV-7751, a novel pyridobenzoxazine quinolone, incorporates a chiral 8-amino-6-azaspiro[3.4]octane moiety as the C-10 substituent and demonstrated potent antibacterial activity [1]. European patent EP 0550025 A1 explicitly claims azaspiro derivatives as intermediates for preparing quinolone carboxylic acid derivatives with 'broad spectrum of potent anti-bacterial activities' [2]. The constrained geometry and high Fsp³ content of the scaffold contribute to improved physicochemical properties and potentially differentiated resistance profiles .

sEH Inhibitor Lead Optimization

Spirocyclic scaffolds have been successfully deployed in the discovery of orally bioavailable sEH inhibitors for cardiovascular and inflammatory indications. A spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold yielded lead compound (+)-22 with an IC50 of 4.99 nM, >0.5 mM aqueous solubility, logD7.4 of 0.99, and excellent oral bioavailability in mice [1]. While this specific example employs a larger spirocyclic system, the class-level evidence establishes that spirocyclic amines can deliver favorable potency, solubility, and pharmacokinetic profiles simultaneously. (R)-7-methyl-6-azaspiro[3.4]octane represents a lower molecular weight alternative spirocyclic amine for similar scaffold-hopping exercises.

Hit-to-Lead Scaffold-Hopping for Drug-Like Properties

Medicinal chemistry programs seeking to replace piperidine, pyrrolidine, or morpholine moieties with improved physicochemical and pharmacokinetic profiles can deploy (R)-7-methyl-6-azaspiro[3.4]octane as a spirocyclic surrogate. Class-level evidence indicates that spirocyclic amines exhibit higher aqueous solubility, lower logD, and reduced intrinsic clearance in human liver microsomes compared to their parent heterocyclic counterparts [1]. The conformational restriction imposed by the spirocyclic core also reduces the entropic penalty upon target binding, which may enhance potency and selectivity [2]. The (R)-methyl substitution provides an additional vector for modulating steric interactions and lipophilicity during SAR exploration .

Application
Selection Property
Validation Focus
M4 muscarinic receptor agonist research
(R)-configured spirocyclic diamine scaffold with established biocatalytic route
Stereochemistry-dependent target selectivity and binding assay profiles
Quinolone antibacterial agent research
Chiral 8-amino-6-azaspiro[3.4]octane moiety as C-10 substituent pharmacophore
Antibacterial activity and resistance profiling in vitro
Soluble epoxide hydrolase (sEH) inhibitor lead optimization
Spirocyclic amine scaffold with reported oral bioavailability and low logD
Potency, solubility, and PK profile in rodent models
Hit-to-lead scaffold-hopping for drug-like properties
High Fsp³ spirocyclic surrogate replacing piperidine/pyrrolidine/morpholine
Solubility, metabolic stability, and conformational restriction in SAR exploration
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